molecular formula C20H23N3O4S B2432909 N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-57-5

N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2432909
M. Wt: 401.48
InChI Key: YETOVIDTNVBVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction and Properties Studies

  • The interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound structurally similar to our target molecule, were examined. The research focused on the effect of temperature and concentration on properties like density, sound velocity, and apparent molar volume. These interactions provide insights into solute-solute, solute-solvent, and solvent-solvent interactions in mixtures (Raphael, Bahadur, & Ebenso, 2015).

Structural Studies

  • A study on nimesulidetriazole derivatives, which are structurally similar to the target compound, explored their crystal structures. This work focused on understanding the nature of intermolecular interactions in these compounds and compared them with other related compounds (Dey et al., 2015).

Biological Activity

  • The synthesis and biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were examined. This study looked at how these compounds interact with and influence biological systems, particularly focusing on cytotoxic activity for Hela cells in vitro (Li, Song, Dai, & Tang, 2010).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations of a compound structurally related to our target were conducted to understand its molecular structure and biological effects. This study involved detailed molecular parameter calculations and analysis of intramolecular charge transfer (Viji et al., 2020).

Corrosion Inhibition

  • The effectiveness of pyrazolone derivatives in inhibiting corrosion of steel in acidic environments was explored. This research provides insights into the potential applications of these compounds in industrial settings (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

Synthesis and Antimicrobial Activity

  • The synthesis and antimicrobial activity of certain pyrazoline derivatives were investigated. The study focused on creating new compounds and testing their effectiveness against bacterial and fungal infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).

properties

IUPAC Name

N-[3-[2-(2-methoxyacetyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-7-9-15(10-8-14)19-12-18(21-23(19)20(24)13-27-2)16-5-4-6-17(11-16)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOVIDTNVBVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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